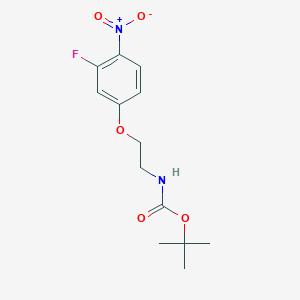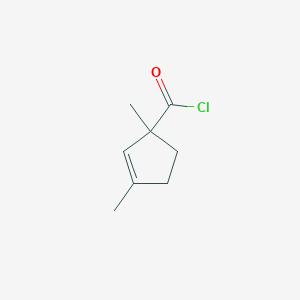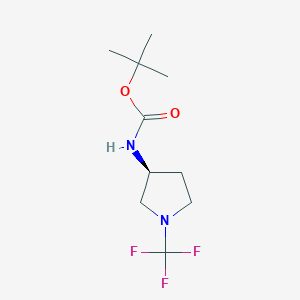
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ from α-silylamine in the presence of an acid . The reaction conditions often include the use of dichloromethane as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of environmentally friendly reagents and solvents is considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds also contain a trifluoromethyl group and a pyrrolidine ring but differ in the position of the substituents.
Pyrrolidine-2-one: A structurally related compound with a lactam ring instead of a carbamate group.
Prolinol: Contains a hydroxyl group instead of a carbamate group and is used in similar applications.
Uniqueness
(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of its trifluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate group provides opportunities for hydrogen bonding and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H17F3N2O2 |
|---|---|
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-7-4-5-15(6-7)10(11,12)13/h7H,4-6H2,1-3H3,(H,14,16)/t7-/m0/s1 |
InChI-Schlüssel |
HFLHLHSYWLHRRT-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)



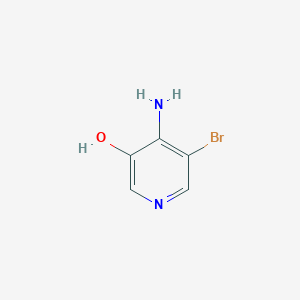


![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
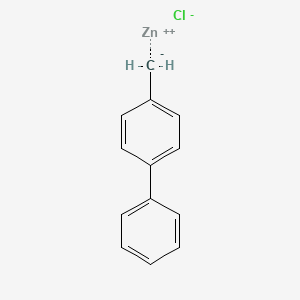
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
